molecular formula C18H24N2O3S B13370375 5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide

5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B13370375
M. Wt: 348.5 g/mol
InChI Key: AGRZRJYLSOJWJZ-UHFFFAOYSA-N
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Description

5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a tert-butyl group, an ethoxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

5-tert-butyl-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C18H24N2O3S/c1-5-23-16-10-9-14(18(2,3)4)12-17(16)24(21,22)20-13-15-8-6-7-11-19-15/h6-12,20H,5,13H2,1-4H3

InChI Key

AGRZRJYLSOJWJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the reaction of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride with 2-pyridinylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-3-{[5-methyl-2-({4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}amino)pyrimidin-4-yl]amino}benzenesulfonamide
  • N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide

Uniqueness

5-tert-butyl-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability. The ethoxy group increases its solubility in organic solvents, while the pyridinylmethyl group allows for specific interactions with biological targets .

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